1-Ethyl-4-methylcyclohexane

Catalog No.
S749058
CAS No.
3728-56-1
M.F
C9H18
M. Wt
126.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-4-methylcyclohexane

CAS Number

3728-56-1

Product Name

1-Ethyl-4-methylcyclohexane

IUPAC Name

1-ethyl-4-methylcyclohexane

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

InChI

InChI=1S/C9H18/c1-3-9-6-4-8(2)5-7-9/h8-9H,3-7H2,1-2H3

InChI Key

CYISMTMRBPPERU-UHFFFAOYSA-N

SMILES

CCC1CCC(CC1)C

Canonical SMILES

CCC1CCC(CC1)C

Solvent and Reference Compound:

1-Ethyl-4-methylcyclohexane is primarily used as a solvent in scientific research due to its several favorable properties. It is a colorless liquid with a mild odor, has a relatively high boiling point (133 °C) and low freezing point (-82 °C), and is immiscible with water but miscible with most common organic solvents [, ]. These characteristics make it suitable for various applications, including:

  • Dissolving non-polar and slightly polar compounds: Its ability to dissolve a wide range of non-polar and slightly polar compounds makes it useful in organic synthesis, crystallization, and extraction procedures [].
  • Recrystallization solvent: Due to its ability to selectively dissolve certain compounds while leaving others behind, 1-Ethyl-4-methylcyclohexane can be employed for the purification of various organic materials through recrystallization [].

Use in Material Science Research:

-Ethyl-4-methylcyclohexane has also found applications in material science research. It is sometimes used as a:

  • Penetrant in polymer characterization: Due to its non-reactive nature and ability to swell certain polymers, 1-Ethyl-4-methylcyclohexane can be used as a penetrant in techniques like dynamic mechanical analysis (DMA) to probe the mechanical properties of polymers [].
  • Reference compound in nuclear magnetic resonance (NMR) spectroscopy: The well-defined and relatively simple structure of 1-Ethyl-4-methylcyclohexane makes it a suitable reference compound for certain NMR experiments, allowing for accurate chemical shift referencing [].

Limitations and Safety Considerations:

While 1-Ethyl-4-methylcyclohexane offers valuable properties for research applications, it is crucial to acknowledge its limitations and safety considerations:

  • Flammable: It is a flammable liquid, and appropriate precautions must be taken when handling it, including working in a well-ventilated area and using appropriate personal protective equipment (PPE) [].
  • Potential health hazards: Although not classified as highly toxic, it can irritate the skin and eyes upon contact and may be harmful if inhaled or ingested. It is essential to consult the safety data sheet (SDS) before handling 1-Ethyl-4-methylcyclohexane and adhere to recommended safety protocols [].

Molecular Structure Analysis

The key feature of EMCH's structure is a six-membered cyclohexane ring with an ethyl group (C2H5) attached to the first carbon (C1) and a methyl group (CH3) attached to the fourth carbon (C4) []. The presence of two stereoisomers arises from the different spatial arrangements of the substituents (ethyl and methyl groups) around the cyclohexane ring. In cis-EMCH, both groups are on the same side of the ring, while in trans-EMCH, they are on opposite sides [].


Chemical Reactions Analysis

  • Substitution reactions: EMCH might undergo halogenation reactions with halogenating agents like chlorine (Cl2) or bromine (Br2) to form halogenated derivatives.
  • Combustion: In the presence of oxygen, EMCH is expected to undergo combustion, releasing carbon dioxide (CO2), water (H2O), and heat.

Balanced chemical equations for these reactions would require further investigation into the specific reaction conditions.


Physical And Chemical Properties Analysis

  • Physical state: Colorless liquid at room temperature [].
  • Melting point: Likely below room temperature based on typical melting points of cycloalkanes with similar structures.
  • Boiling point: Likely in the range of 150-200 °C based on similar compounds [].
  • Solubility: Slightly soluble in water due to its non-polar nature, but likely miscible with organic solvents like hexane or dichloromethane [].
  • Stability: Expected to be relatively stable under ambient conditions.
For 1-Ethyl-4-methylcyclohexane are not detailed in the provided search results, we can infer some general reactivity based on its structure:

  • Oxidation: As a saturated hydrocarbon, it can undergo oxidation reactions, potentially forming alcohols or ketones.
  • Halogenation: It may react with halogens like chlorine or bromine, leading to substitution products.
  • Dehydrogenation: Under suitable conditions, it could undergo dehydrogenation to form 1-Ethyl-4-methylcyclohexene .

Similar Compounds

Several compounds share structural similarities with 1-Ethyl-4-methylcyclohexane:

  • Cyclohexane: The parent compound without substituents.
  • 1-Ethyl-4-methylcyclohexene: An unsaturated analog with a double bond in the ring .
  • Methylcyclohexane: A simpler analog with only a methyl substituent.
  • Ethylcyclohexane: Another simpler analog with only an ethyl substituent.

The uniqueness of 1-Ethyl-4-methylcyclohexane lies in its specific substitution pattern, which influences its physical properties and reactivity. For instance, it has a higher boiling point compared to cyclohexane due to the additional ethyl and methyl groups. The presence of these substituents also affects its conformational behavior and reactivity in certain chemical transformations.

Of 1-Ethyl-4-methylcyclohexane

PropertyValueSource/Note
Molecular FormulaC₉H₁₈Multiple sources
Molecular Weight (g/mol)126.24Consistent across sources
CAS Registry Number3728-56-1NIST and multiple chemical databases
Boiling Point (°C)151Consistently reported value
Density (g/cm³)0.8±0.1Chemsrc and multiple databases
Refractive Index1.422Chemsrc and chemical databases
Vapor Pressure at 25°C (mmHg)4.8±0.1Chemsrc and Good Scents Company
Physical State at Room TemperatureLiquidTCI and multiple suppliers
ColorColorlessTCI and multiple suppliers
Heat of Vaporization (kJ/mol)35.75Joback Calculated Property (Chemeo)
Heat of Formation (gas) (kJ/mol)-195.11Joback Calculated Property (Chemeo)
Heat of Formation (liquid) (kJ/mol)-239.00±1.20NIST data
Critical Temperature (K)618.70Joback Calculated Property (Chemeo)
Critical Pressure (kPa)2741.15Joback Calculated Property (Chemeo)
Melting Point (°C)Not AvailableLimited data available
Flash Point (°C)31.9±11.7Chemsrc estimated value
Solubility in WaterInsoluble (hydrophobic)Typical for cycloalkanes
Solubility in Organic SolventsSoluble in ethanol, ether, hexane, benzeneTypical for hydrocarbons

Table 2: Gas Phase Heat Capacity Data for 1-Ethyl-4-methylcyclohexane

Temperature (K)Heat Capacity (J/mol·K)Source
420.20255.07Joback Calculated
453.28273.91Joback Calculated
486.37291.90Joback Calculated
519.45309.07Joback Calculated
552.53325.42Joback Calculated
585.62340.98Joback Calculated
618.70355.76Joback Calculated

Table 3: Stereoisomer Comparison for 1-Ethyl-4-methylcyclohexane

IsomerCAS NumberBoiling Point (°C)Density (g/cm³)Refractive IndexVapor Pressure at 25°C (mmHg)
cis-1-Ethyl-4-methylcyclohexane4926-78-7150.80.771.4224.8
trans-1-Ethyl-4-methylcyclohexane6236-88-0150.8-1560.794-0.811.438-1.4444.8±0.1
Mixture (cis + trans)3728-56-11510.8±0.11.4224.8±0.1

XLogP3

4.3

Boiling Point

150.8 °C

Melting Point

-80.8 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable

Flammable

Other CAS

4926-78-7
6236-88-0
3728-56-1

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Dates

Last modified: 08-15-2023

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